1H-indol-2-amine

Übersicht

Beschreibung

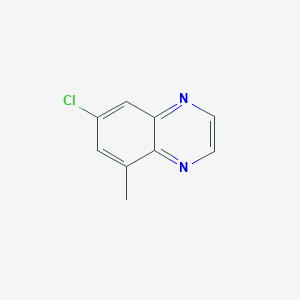

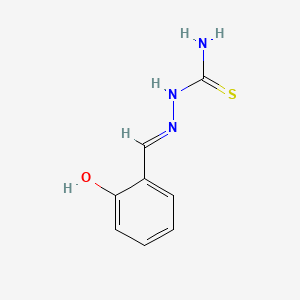

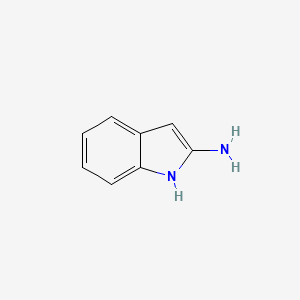

1H-indol-2-amine, also known as 2-Aminoindole, is an indolamine . It has a molecular formula of C8H8N2 and a molecular weight of 132.16 g/mol .

Synthesis Analysis

There are several methods for the synthesis of indole derivatives like 1H-indol-2-amine. One efficient and practical method involves a one-pot domino synthesis from readily available 2-(2-bromophenyl)acetonitriles. This protocol involves a Buchwald–Hartwig type coupling and a base-promoted intramolecular nucleophilic reaction .Molecular Structure Analysis

The molecular structure of 1H-indol-2-amine consists of a benzene ring fused to a pyrrole ring . The IUPAC name is 1H-indol-2-amine . The InChI is InChI=1S/C8H8N2/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5,10H,9H2 .Chemical Reactions Analysis

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Physical And Chemical Properties Analysis

1H-indol-2-amine has a molecular weight of 132.16 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 1 . The Rotatable Bond Count is 0 . The Exact Mass is 132.068748264 g/mol and the Monoisotopic Mass is also 132.068748264 g/mol . The Topological Polar Surface Area is 41.8 Ų .Wissenschaftliche Forschungsanwendungen

Synthesis of Diversely Substituted 2-Aminoindoles

A highly effective and straightforward one-pot synthesis of diversely substituted 2-aminoindoles has been developed . This involves sequential Au (I)-catalyzed regioselective hydroamination and CuCl2-mediated oxidative cyclization . This protocol offers an operationally easy, simple, robust, and sustainable approach with the use of readily available starting materials, good functional group tolerance, and high practicality and efficiency .

Gold-Catalyzed C–H Annulations

2-Aminoindoles can be synthesized through Gold-Catalyzed C–H Annulations of Sulfilimines with N-Arylynamides . This operationally simple reaction generates α-imino gold carbenes in situ, which insert into the ortho C–H bonds of the phenyl groups to afford 2-aminoindoles bearing a variety of substitution patterns in high selectivities . This reaction offers a facile approach to biologically important 2-aminoindoles by using inexpensive and readily available starting materials .

Interaction with Protein Targets

The 2-aminoindole unit can act as a planar aromatic structure and interact with a protein target by virtue of the two adjacent hydrogen-bond donors . This makes 2-aminoindoles an important structural component in many natural products and synthetic medicinal compounds .

Development of Bioactive Compounds

2-Aminoindoles are among the most important substrates in pharmaceutical chemistry . Beyond the diverse bioactivities shown by prominent examples, the 2-aminoindole unit can act as a planar aromatic structure and interact with a protein target by virtue of the two adjacent hydrogen-bond donors .

Synthesis of 3-Aminoindole Nucleosides

2-Aminoindole can be used in the synthesis of 3-aminoindole nucleosides . These nucleosides have potential antiviral activity .

Development of Methodologies Toward 2-Aminoindoles

The development of methodologies toward 2-aminoindoles is highly desirable . Traditional methods include 2-haloindoles, palladium-catalyzed aminations of cross-coupling cascade multistep reactions, and a recent base-promoted [4 + 1] cycloaddition of o-aminobenzyl chlorides with isocyanides .

Wirkmechanismus

Target of Action

1H-Indol-2-amine, also known as 2-Aminoindole, is a bioactive aromatic compound that has been found to bind with high affinity to multiple receptors .

Mode of Action

The mode of action of 2-Aminoindole involves its interaction with its targets, leading to changes in their activity. The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Biochemical Pathways

Indole derivatives, including 2-Aminoindole, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 2-Aminoindole may affect a variety of biochemical pathways, leading to diverse downstream effects.

Result of Action

The result of 2-Aminoindole’s action at the molecular and cellular level is likely to be varied, given its broad range of biological activities. For example, some indole derivatives have been reported to show inhibitory activity against influenza A , suggesting that 2-Aminoindole may have similar antiviral effects.

Action Environment

The action, efficacy, and stability of 2-Aminoindole can be influenced by various environmental factors. For instance, the synthesis of indole derivatives can be affected by the presence of certain acids . Additionally, the biological activity of indole derivatives can be influenced by the specific conditions within the body or cellular environment.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1H-indol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHWDSEPNZDYMNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-indol-2-amine | |

CAS RN |

56480-48-9 | |

| Record name | Indolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056480489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2-aminoindole?

A1: The molecular formula of 2-aminoindole is C8H8N2, and its molecular weight is 132.16 g/mol.

Q2: What spectroscopic data is available for 2-aminoindole?

A2: Researchers have used various spectroscopic techniques to characterize 2-aminoindole, including UV-Vis, IR, and NMR. For example, one study utilized UV and IR absorption spectra alongside pKa measurements to confirm the 2-aminoindolenine structure for "2-aminoindole". []

Q3: What are some common synthetic routes to 2-aminoindoles?

A3: Several methods exist for synthesizing 2-aminoindoles, including:

- Kost Reaction: This classic approach involves the rearrangement of arylhydrazides using phosphorus halides. [, ] This method has been explored for synthesizing various 2-aminoindole derivatives, including those with functionalized alkyl substituents at the 3-position.

- Copper(I) Iodide Catalyzed Reactions: This method utilizes N-(2-iodophenyl)formamides and malononitrile or cyanoacetates to afford 2-aminoindole-3-carbonitriles and 2-aminoindole-3-carboxylates, respectively. [, ]

- Gold-Catalyzed C-H Annulations: This approach employs sulfilimines and N-arylynamides to synthesize diverse 2-aminoindoles. [, ] The reaction proceeds through the formation of α-imino gold carbene intermediates.

- One-Pot Synthesis via SET Oxidative Cyclization: This strategy uses readily available starting materials like ethyl propiolate, tosyl azide, and substituted aryl amines, with CuBr2 mediating the key oxidative cyclization step. []

Q4: How does the presence of a tosyl protective group affect the acylation of 2-aminoindole?

A4: Research suggests that a tosyl group can influence the regioselectivity of acylation reactions on 2-aminoindole. [] Depending on the specific reaction conditions and protecting groups, acylation can occur at different nitrogen atoms on the 2-aminoindole molecule.

Q5: Can 2-aminoindoles be synthesized from simple anilines?

A5: Yes, a one-pot protocol has been developed for synthesizing diversely substituted 2-aminoindoles from readily available anilines and ynamides. [] The reaction sequence involves a gold(I)-catalyzed hydroamination followed by a CuCl2-mediated oxidative cyclization.

Q6: What are some notable reactions of 2-aminoindoles?

A6: 2-Aminoindoles participate in various transformations, including:

- Inverse Electron-Demand Diels-Alder Reactions: These reactions with 1,3,5-triazines afford 3-aza-α-carbolines in excellent yields. [] This approach holds promise for synthesizing biologically relevant 3-aza-mescengricin analogues.

- Decarboxylative Annulation with Ynals: This Lewis-acid-catalyzed reaction produces dihydrochromeno-fused δ-carbolines through a [3+2] spirocycloaddition followed by a 2,3-aza migration. []

- Metal-Free [3+2] Annulation with Ynamides: This reaction provides a facile and atom-economical route to access diverse 2-aminoindoles. [] The reaction displays good functional group tolerance and proceeds under mild conditions.

Q7: What are some potential applications of 2-aminoindoles?

A7: The unique reactivity and structural features of 2-aminoindoles make them attractive targets for various applications, including:

- Synthesis of Bioactive Alkaloids: 2-Aminoindoles serve as key intermediates in synthesizing natural products like Tryptanthrin and Phaitanthrin E, known for their diverse biological activities. []

- Development of Antimitotic Agents: 1-Methyl-2-(3',4',5'-trimethoxybenzoyl)-3-aminoindoles have shown promising antiproliferative activity by targeting tubulin at the colchicine binding site, leading to apoptotic cell death. []

- Design of Spindlin1 Inhibitors: Research has explored A366 derivatives, which are 2-aminoindole analogs, as potential Spindlin1 inhibitors for cancer treatment. [] Structure-activity relationship studies have guided the optimization of these compounds for enhanced activity and selectivity.

Q8: Are there any known resistance mechanisms associated with 2-aminoindole derivatives?

A8: While the provided research doesn't delve into specific resistance mechanisms for 2-aminoindole derivatives, it's a crucial aspect to consider for compounds with biological activity. Future research should investigate potential resistance development and explore strategies to circumvent or overcome it.

Q9: Have computational methods been employed to study 2-aminoindoles?

A9: Yes, computational chemistry techniques, including DFT calculations, have been utilized to rationalize experimental observations and guide the design of novel 2-aminoindole derivatives. For example, DFT calculations were employed to study the N1-alkylation of indoles derived from 2-aminoindole-3-carbonitriles. [] Additionally, docking studies and molecular dynamics simulations have been instrumental in understanding the binding modes and structure-activity relationships of 2-aminoindole analogs as Spindlin1 inhibitors. []

Q10: How do structural modifications on the 2-aminoindole scaffold influence biological activity?

A10: Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of 2-aminoindole derivatives. Research suggests that modifications at various positions on the 2-aminoindole core can significantly impact potency, selectivity, and other pharmacological properties. For instance, in the development of Spindlin1 inhibitors, a positively charged pyrrolidine moiety linked to the 2-aminoindole core via a propyloxy linker, along with an amidine group, proved essential for potent inhibitory activity. []

Q11: What is known about the stability of 2-aminoindoles?

A11: 2-aminoindoles, particularly those unsubstituted at the nitrogen atoms, can be susceptible to autoxidation. [] This sensitivity necessitates careful handling and storage, often requiring the use of protecting groups during synthesis.

Q12: Are there strategies for improving the stability or bioavailability of 2-aminoindole derivatives?

A12: Researchers can employ various strategies to enhance the stability and bioavailability of these compounds, including:

Q13: What analytical methods are commonly employed to characterize and quantify 2-aminoindoles?

A13: Various analytical techniques are crucial for studying 2-aminoindoles, including:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.